molecular formula C15H14N2O3 B14569125 N-[3-(2-Nitrophenyl)-1-phenylpropylidene]hydroxylamine CAS No. 61631-72-9

N-[3-(2-Nitrophenyl)-1-phenylpropylidene]hydroxylamine

Cat. No.: B14569125
CAS No.: 61631-72-9
M. Wt: 270.28 g/mol
InChI Key: BSETWCIKKBQSFE-UHFFFAOYSA-N
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Description

N-[3-(2-Nitrophenyl)-1-phenylpropylidene]hydroxylamine is an organic compound characterized by the presence of a nitro group and a hydroxylamine group

Properties

CAS No.

61631-72-9

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-[3-(2-nitrophenyl)-1-phenylpropylidene]hydroxylamine

InChI

InChI=1S/C15H14N2O3/c18-16-14(12-6-2-1-3-7-12)11-10-13-8-4-5-9-15(13)17(19)20/h1-9,18H,10-11H2

InChI Key

BSETWCIKKBQSFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CCC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Nitrophenyl)-1-phenylpropylidene]hydroxylamine typically involves the reaction of 2-nitrobenzaldehyde with phenylhydroxylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Nitrophenyl)-1-phenylpropylidene]hydroxylamine undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The hydroxylamine group can be oxidized to a nitroso group using oxidizing agents like potassium permanganate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic conditions.

    Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.

Major Products Formed

    Reduction: Formation of N-[3-(2-aminophenyl)-1-phenylpropylidene]hydroxylamine.

    Oxidation: Formation of N-[3-(2-nitrosophenyl)-1-phenylpropylidene]hydroxylamine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(2-Nitrophenyl)-1-phenylpropylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[3-(2-Nitrophenyl)-1-phenylpropylidene]hydroxylamine involves its interaction with molecular targets through its nitro and hydroxylamine groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo redox reactions is a key factor in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitrophenyl)hydroxylamine
  • N-(2-nitrophenyl)hydroxylamine
  • N-(4-nitrophenyl)hydroxylamine

Uniqueness

N-[3-(2-Nitrophenyl)-1-phenylpropylidene]hydroxylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

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